3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-bromophenyl)pyridazine
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Overview
Description
3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-bromophenyl)pyridazine is a complex organic compound known for its unique structure and potential applications across various scientific domains. This compound combines several functional groups, offering diverse reactivity and interaction possibilities.
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to have anticancer activity, potentially targeting proteins involved in cell division such as tubulin .
Mode of Action
These compounds may interact with their targets by binding to specific sites, disrupting normal function. For example, if the target is tubulin, the compound could inhibit its polymerization, disrupting the formation of the mitotic spindle and preventing cell division .
Biochemical Pathways
The disruption of tubulin function would affect the cell cycle, specifically the mitosis phase. This could lead to cell cycle arrest, preventing the cancer cells from dividing and proliferating .
Result of Action
The ultimate effect of such compounds would be the inhibition of cancer cell proliferation. By disrupting the cell cycle, the compound could induce cell death (apoptosis), reducing the number of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring precise conditions to ensure the desired chemical transformations. One possible route includes the condensation of 3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole with a suitable thiol to introduce the sulfanyl group. This intermediate can then be coupled with 6-(3-bromophenyl)pyridazine under controlled conditions, often requiring catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would necessitate optimization of the reaction steps to maximize yield and purity while minimizing by-products and waste. Continuous flow reactors and automated systems could be employed to maintain precise control over reaction parameters, ensuring consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
The compound is capable of undergoing various types of reactions, including but not limited to:
Oxidation: : Can be oxidized to introduce further functional groups or modify existing ones.
Reduction: : Reduction reactions might alter the electronic properties of the molecule, impacting its reactivity.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible due to the presence of reactive sites within the molecule.
Common Reagents and Conditions
Typical reagents for these reactions include strong oxidizing or reducing agents like potassium permanganate or sodium borohydride, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Solvents like dichloromethane or acetonitrile might be used depending on the specific reaction conditions.
Major Products
The major products formed from these reactions would largely depend on the specific reactants and conditions employed. For instance, oxidation might yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be explored for its potential as a building block in the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis pathways.
Biology
From a biological perspective, the unique structure of this compound suggests potential as a probe or ligand in biochemical assays. It could interact with specific proteins or enzymes, providing insights into their function and potential for drug development.
Medicine
Given its structural complexity, there might be opportunities to investigate this compound for therapeutic applications, particularly if it demonstrates activity against certain biological targets. Drug discovery efforts could focus on its ability to modulate pathways involved in diseases.
Industry
In an industrial context, this compound might serve as a precursor for the synthesis of specialized materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Uniqueness
List of Similar Compounds
3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine
3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazole-5-thiol
6-(3-Bromophenyl)pyridazine-3-thiol
Each of these compounds shares structural similarities but differs in key functional groups that impact their chemical behavior and applications.
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Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN4O3S/c21-14-3-1-2-12(8-14)15-5-7-19(24-23-15)29-10-18-22-20(25-28-18)13-4-6-16-17(9-13)27-11-26-16/h1-9H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMKYHIXLMWBBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NN=C(C=C4)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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